2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione
Description
Properties
Molecular Formula |
C20H14O3 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C20H14O3/c1-23-17-11-10-14(12-6-2-3-7-13(12)17)18-19(21)15-8-4-5-9-16(15)20(18)22/h2-11,18H,1H3 |
InChI Key |
IJRHHIAGFLJKIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 1-methoxynaphthalene with substituted phenylacetic acids in the presence of trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA). This reaction yields the corresponding deoxybenzoins, which are then cyclized to form the indene-dione structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as electronic or optical applications.
Mechanism of Action
The mechanism by which 2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . This mechanism is similar to that of other tubulin polymerization inhibitors used in cancer therapy.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Electronic Properties: The methoxy group in the target compound is less electron-donating than the dimethylamino group in 2-[4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione (ID[1]), which exhibits strong push-pull behavior for NLO applications . However, methoxy may improve solubility compared to non-polar substituents like the propyl group in 2-(4-Propylnaphthalen-1-ylmethylene)-indan-1,3-dione . Heterocyclic substituents (e.g., pyridinyl in PP, quinolinyl in QP) enhance photostability and enable applications in dyes and semiconductors .
Photophysical Behavior: PP and QP exhibit solvent-dependent photostability, with QP showing stability in both ethanol and cyclohexane under UV light . The methoxynaphthyl group in the target compound may similarly influence its photodegradation pathways. Hydrazono derivatives like 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione demonstrate high sensitivity to Cu²⁺ via fluorescence quenching, suggesting that substituents with lone-pair electrons (e.g., methoxy) could enhance sensing capabilities .
Biological Activity :
- Thiophene- and furan-substituted derivatives (e.g., 2-(thiophen-3-ylmethylene)-1H-indene-1,3(2H)-dione ) exhibit antioxidant and enzyme inhibitory activities, likely due to their conjugated π-systems and redox-active substituents . The methoxynaphthyl group may confer distinct biological interactions, though data are lacking.
Synthetic Accessibility: Many analogs are synthesized via Knoevenagel condensation, as seen in 2-(4-Oxochroman-3-ylidene)-1H-indene-1,3(2H)-dione (yield: 94%, mp: 311–313°C) . The target compound’s synthesis would likely follow similar protocols, with substituents affecting reaction yields and purity.
Molecular Weight and Physicochemical Properties
- The target compound (MW: 326.32) is heavier than PP (231.23) and QP (267.26) due to the naphthalene ring, which may reduce solubility in polar solvents compared to smaller analogs .
- Derivatives with aliphatic chains (e.g., propyl in ) exhibit higher lipophilicity, whereas polar substituents (e.g., hydroxyl in ) improve aqueous compatibility.
Biological Activity
2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione, with the CAS number 27533-88-6, is a synthetic organic compound characterized by its unique structure that combines a methoxynaphthalene moiety with an indene-1,3-dione framework. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.
- Molecular Formula : C20H14O3
- Molecular Weight : 302.32 g/mol
- Structure : The compound features a methoxy group attached to a naphthalene ring, which is crucial for its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, related compounds have shown significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Mechanism of Action : The mechanism of action is believed to involve disruption of microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. Compounds with similar structures have demonstrated the ability to bind to tubulin and inhibit its polymerization, which is critical for mitosis .
Study 1: Antiproliferative Activity
A study conducted on derivatives of indene-diones demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 52 nM to 74 nM against breast cancer cell lines. These compounds were effective in inducing G2/M phase cell cycle arrest and apoptosis .
| Compound | Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 52 | Tubulin inhibition |
| Compound B | MDA-MB-231 | 74 | Apoptosis induction |
Study 2: Binding Affinity Studies
Computational docking studies revealed that this compound has potential binding conformations within the colchicine binding site of tubulin. This suggests a mechanism where the compound could disrupt microtubule dynamics effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via Knoevenagel condensation, where 4-methoxy-1-naphthaldehyde reacts with 1H-indene-1,3(2H)-dione under basic conditions (e.g., K₂CO₃ or Et₃N) in ethanol or THF. Reaction optimization includes adjusting temperature (60–80°C), solvent polarity, and catalyst loading to improve yield (70–90%) and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodology : Employ a combination of:
- ¹H/¹³C NMR : To confirm the presence of the methoxynaphthyl group (δ ~3.8–4.0 ppm for OCH₃) and indene-dione backbone.
- HRMS : For molecular ion validation (expected m/z ~342.11 for C₂₁H₁₄O₄).
- IR Spectroscopy : To identify carbonyl stretches (~1700–1750 cm⁻¹) .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodology : The compound is lipophilic due to the methoxynaphthyl group, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability tests under light, heat, and humidity should precede biological assays. Degradation products can be monitored via HPLC .
Advanced Research Questions
Q. How does the methoxynaphthyl substituent influence the compound’s photolytic stability compared to other indene-dione derivatives?
- Methodology : Conduct steady-state UV photolysis (λ = 253.7 nm) in solvents like ethanol or cyclohexane. Compare degradation kinetics with analogs lacking the methoxy group. Radical intermediates can be detected via laser flash photolysis and electron paramagnetic resonance (EPR) .
Q. What computational strategies (e.g., DFT) can predict the compound’s reactivity in biological or catalytic systems?
- Methodology : Perform density functional theory (DFT) calculations to model electronic transitions, frontier molecular orbitals, and binding affinities with target enzymes (e.g., tyrosinase). Validate predictions with experimental IC₅₀ values or fluorescence quenching studies .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Methodology :
Comparative assays : Test the compound against standardized cell lines (e.g., MCF-7, HeLa) under identical conditions.
Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxy with nitro or fluoro groups) to isolate contributing factors.
Orthogonal validation : Use fluorescence-based assays (e.g., Cu²⁺ chemosensing) to correlate electronic properties with activity .
Q. What are the challenges in designing derivatives of this compound for targeted drug delivery, and how can they be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
